4-{2-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
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Overview
Description
4-{2-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a morpholine ring, a pyrimidine ring, and a pyrazine ring, making it a molecule of interest in various fields of scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is synthesized through a series of condensation reactions.
Introduction of the Pyrazine Ring: The pyrazine ring is introduced via nucleophilic substitution reactions.
Attachment of the Piperazine Ring: The piperazine ring is attached to the pyrimidine ring through a coupling reaction.
Formation of the Morpholine Ring: Finally, the morpholine ring is formed and attached to the pyrimidine ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-{2-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
4-{2-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-{2-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-methyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
- 4-{2-methyl-6-[4-(quinolin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
Uniqueness
4-{2-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is unique due to the presence of the pyrazine ring, which can impart distinct electronic and steric properties compared to similar compounds with pyridine or quinoline rings
Properties
IUPAC Name |
4-[2-methyl-6-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O/c1-14-20-15(12-16(21-14)24-8-10-25-11-9-24)22-4-6-23(7-5-22)17-13-18-2-3-19-17/h2-3,12-13H,4-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUUPGMIMSEESZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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